molecular formula C8H4BrF11 B3040842 1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane CAS No. 243977-17-5

1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane

Cat. No. B3040842
CAS RN: 243977-17-5
M. Wt: 389 g/mol
InChI Key: YKVUESIULZNJPI-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane” is a fluorinated cyclopentane derivative. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties, such as high thermal and chemical stability .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as “1-(2-bromoethyl)-1-(trifluoromethyl)cyclopropane”, are commercially available . The synthesis of fluorinated cycloalkanes often involves halogen exchange reactions or direct fluorination .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a cyclopentane ring with fluorine, bromine, and methyl substituents. The exact structure would depend on the positions of these substituents on the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bromine and fluorine atoms. For example, the bromine could potentially be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atoms. Fluorinated compounds often have high thermal and chemical stability. They are also often hydrophobic and lipophilic .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a pharmaceutical, it might interact with biological targets in the body. If it were used as a chemical reagent, it might participate in chemical reactions .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on factors such as the compound’s reactivity and toxicity .

Future Directions

The use of fluorinated compounds is a topic of ongoing research in various fields, including pharmaceuticals and materials science. Future research might explore new synthesis methods for this compound, its potential uses, and its environmental impact .

properties

IUPAC Name

1-(2-bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF11/c9-2-1-3(8(18,19)20)4(10,11)6(14,15)7(16,17)5(3,12)13/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVUESIULZNJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045675
Record name 1-(2-Bromoethyl)-perfluoro-1-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

243977-17-5
Record name 1-(2-Bromoethyl)-perfluoro-1-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Reactant of Route 3
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Reactant of Route 4
Reactant of Route 4
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Reactant of Route 5
Reactant of Route 5
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane
Reactant of Route 6
Reactant of Route 6
1-(2-Bromoethyl)-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane

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